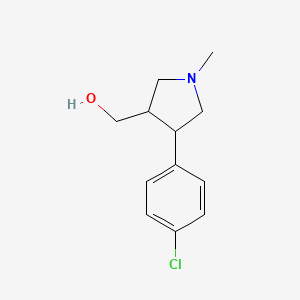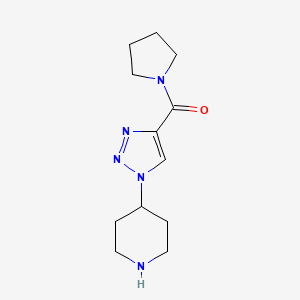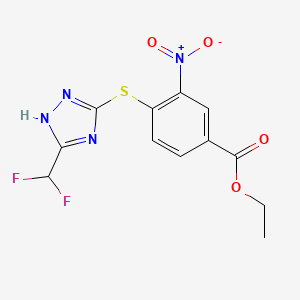![molecular formula C12H15BrClN5 B11788699 6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine](/img/structure/B11788699.png)
6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブロモ-2-(クロロメチル)-8-(4-メチルピペラジン-1-イル)イミダゾ[1,2-a]ピラジンは、イミダゾ[1,2-a]ピラジンファミリーに属する複素環式化合物です。これらの化合物は、多様な生物活性で知られており、医薬品化学においてしばしば足場として使用されます。
製法
合成経路と反応条件
6-ブロモ-2-(クロロメチル)-8-(4-メチルピペラジン-1-イル)イミダゾ[1,2-a]ピラジンの合成は、通常、以下の手順を伴います。
イミダゾ[1,2-a]ピラジンコアの形成: これは、2-アミノピラジンや適切なアルデヒドまたはケトンなどの適切な前駆体を用いた環化反応によって達成できます。
臭素原子の導入: 臭素化は、臭素またはN-ブロモスクシンイミド(NBS)を用いて、制御された条件下で行うことで、所望の位置に臭素原子を選択的に導入できます。
クロロメチル化: クロロメチル基は、クロロメチルメチルエーテルまたは他のクロロメチル化剤を用いて導入できます。
ピペラジン部分の付加: 最後のステップは、クロロメチル化された中間体と4-メチルピペラジンとの間の求核置換反応を含みます。
工業的製造方法
この化合物の工業的製造方法は、高い収率、純度、および費用対効果を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、高度な精製技術、およびスケーラブルな反応条件の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine typically involves the following steps:
Formation of the Imidazo[1,2-A]pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and a suitable aldehyde or ketone.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether or other chloromethylating agents.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the chloromethylated intermediate and 4-methylpiperazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
反応の種類
6-ブロモ-2-(クロロメチル)-8-(4-メチルピペラジン-1-イル)イミダゾ[1,2-a]ピラジンは、以下のものを含むさまざまな化学反応を起こす可能性があります。
置換反応: 臭素とクロロメチル基は、他の求核剤で置換される可能性があり、幅広い誘導体に繋がります。
酸化と還元: この化合物は、酸化および還元反応を起こす可能性があり、イミダゾ[1,2-a]ピラジンコアまたは置換基を潜在的に修飾できます。
カップリング反応: 臭素原子は、鈴木、ヘック、薗頭カップリングなどのパラジウム触媒によるカップリング反応に関与できます。
一般的な試薬と条件
置換反応: アミン、チオール、アルコキシドなどの求核剤を塩基性条件下で使用します。
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用します。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用します。
カップリング反応: パラジウム触媒、炭酸カリウムなどの塩基、DMFまたはトルエンなどの溶媒を使用します。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、さまざまな官能基化されたイミダゾ[1,2-a]ピラジン誘導体をもたらす可能性があり、カップリング反応は、ビアリールまたはアルキン結合化合物をもたらす可能性があります。
科学研究への応用
6-ブロモ-2-(クロロメチル)-8-(4-メチルピペラジン-1-イル)イミダゾ[1,2-a]ピラジンは、いくつかの科学研究に応用されています。
医薬品化学: 特に中枢神経系障害、がん、および感染症を標的とする新しい薬剤の開発のための足場として役立ちます。
生物学的試験: この化合物は、イミダゾ[1,2-a]ピラジン誘導体と生物学的標的との相互作用の構造活性相関(SAR)を研究するために使用できます。
ケミカルバイオロジー: これは、生物学的経路と分子機構を調査するためのプローブとして使用できます。
工業的応用: この化合物の誘導体は、農薬、染料、および材料科学の開発に応用される可能性があります。
科学的研究の応用
6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders, cancer, and infectious diseases.
Biological Studies: The compound can be used to study the structure-activity relationships (SAR) of imidazo[1,2-A]pyrazine derivatives and their interactions with biological targets.
Chemical Biology: It can be employed as a probe to investigate biological pathways and molecular mechanisms.
Industrial Applications: The compound’s derivatives may find use in the development of agrochemicals, dyes, and materials science.
作用機序
6-ブロモ-2-(クロロメチル)-8-(4-メチルピペラジン-1-イル)イミダゾ[1,2-a]ピラジンの作用機序は、その特定の応用と標的によって異なります。医薬品化学では、酵素、受容体、またはイオンチャネルなどのさまざまな分子標的に作用する可能性があります。ピペラジン部分の存在は、特定の生物学的標的に対する結合親和性と選択性を高める可能性があります。関与する正確な経路は、詳細な生化学的研究と実験的検証を必要とするでしょう。
類似の化合物との比較
類似の化合物
イミダゾ[1,2-a]ピリジン: これらの化合物は、類似のコア構造を共有していますが、置換基の位置と性質が異なります。
イミダゾ[1,2-a]ピリミジン: ピラジン環の代わりにピリミジン環を持つ、もう1つの関連する化合物のクラスです。
イミダゾ[1,2-a]ピラゾール: これらの化合物は、イミダゾコアにピラゾール環が融合しています。
独自性
6-ブロモ-2-(クロロメチル)-8-(4-メチルピペラジン-1-イル)イミダゾ[1,2-a]ピラジンは、明確な化学的および生物学的特性を与えることができる置換基の特定の組み合わせによってユニークです。臭素とクロロメチル基の両方の存在は、多様な化学的修飾を可能にする一方、ピペラジン部分は、その薬理学的プロファイルを強化する可能性があります。
類似化合物との比較
Similar Compounds
Imidazo[1,2-A]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.
Imidazo[1,2-A]pyrimidines: Another class of related compounds with a pyrimidine ring instead of a pyrazine ring.
Imidazo[1,2-A]pyrazoles: These compounds have a pyrazole ring fused to the imidazo core.
Uniqueness
6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine is unique due to the specific combination of substituents, which can impart distinct chemical and biological properties. The presence of both bromine and chloromethyl groups allows for versatile chemical modifications, while the piperazine moiety can enhance its pharmacological profile.
特性
分子式 |
C12H15BrClN5 |
|---|---|
分子量 |
344.64 g/mol |
IUPAC名 |
6-bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H15BrClN5/c1-17-2-4-18(5-3-17)12-11-15-9(6-14)7-19(11)8-10(13)16-12/h7-8H,2-6H2,1H3 |
InChIキー |
HUIUBJBNARVIAV-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC(=CN3C2=NC(=C3)CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



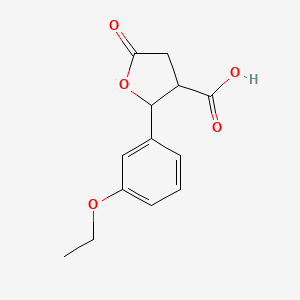
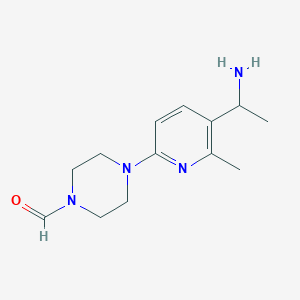
![4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11788661.png)
![5-Ethyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11788664.png)
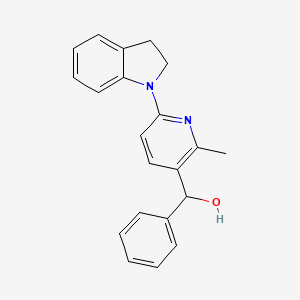
![tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11788672.png)
